Captopril (hydrochloride)

ACE inhibition Tissue distribution Hypertension

Researchers studying cardiac RAAS, acute BP regulation, or NDM-1 resistance need precise pharmacological controls. Substituting other ACE inhibitors introduces variability from divergent half-lives, tissue distribution, and off-target effects. Captopril HCl offers: • **Cardiac ACE inhibition** - Marked & sustained ex vivo activity (superior to ramipril/enalapril) for hypertrophy/fibrosis models • **Short 2h half-life** - Clean on/off profile for acute telemetry or baroreflex studies • **Unique NDM-1 inhibition** (IC50 7.9 μM) - Positive control for metallo-β-lactamase research • Reliable in vivo absorption (60-75% bioavailability, Tmax ~1h) Available for immediate shipment in research quantities. Validated reference standard.

Molecular Formula C9H16ClNO3S
Molecular Weight 253.75 g/mol
CAS No. 198342-23-3
Cat. No. B12403521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptopril (hydrochloride)
CAS198342-23-3
Molecular FormulaC9H16ClNO3S
Molecular Weight253.75 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)N1CCCC1C(=O)O.Cl
InChIInChI=1S/C9H15NO3S.ClH/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;/h6-7,14H,2-5H2,1H3,(H,12,13);1H/t6-,7+;/m1./s1
InChIKeyFECNGFPXMFYVNI-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Captopril (hydrochloride) – Procurement & Scientific Overview


Captopril (hydrochloride), also referenced as SQ 14225 hydrochloride, is the hydrochloride salt form of the thiol-containing, orally active angiotensin-converting enzyme (ACE) inhibitor captopril . Characterized by the molecular formula C9H16ClNO3S and a molecular weight of 253.75 g/mol, this compound acts as a competitive inhibitor of ACE with a reported IC50 value of 0.025 μM . This compound is a primary reference standard for investigating the renin-angiotensin-aldosterone system (RAAS) in essential hypertension and congestive heart failure models, as well as for studying its secondary activity as a New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor, where it exhibits an IC50 of 7.9 μM .

ACE Inhibitor Competitive ACE inhibition for RAAS pathway studies
NDM-1 Activity Secondary metallo-β-lactamase-1 inhibitor for antimicrobial resistance screening
Reference Standard Primary reference standard for RAAS investigation in hypertension and heart failure models

Captopril (hydrochloride) Differentiation from Other ACE Inhibitors


Substituting Captopril (hydrochloride) with other ACE inhibitors, even those with similar primary pharmacodynamic targets, introduces significant experimental variability due to profound differences in tissue distribution, pharmacokinetic half-life, duration of action, and off-target biological activities [1]. While all ACE inhibitors share the common mechanism of preventing angiotensin II formation, their divergent chemical structures (e.g., sulfhydryl-containing captopril vs. carboxyl-containing enalapril) dictate unique properties such as brain penetration kinetics, binding to plasma proteins, and alternative enzyme inhibition (e.g., NDM-1) [2]. Therefore, using a generic ACE inhibitor in place of Captopril (hydrochloride) will alter critical experimental outcomes related to tissue-specific effects, temporal response profiles, and potential antimicrobial adjunct studies. The quantitative evidence below establishes the specific, verifiable dimensions where Captopril (hydrochloride) differentiates from its in-class analogs, informing precise experimental design and procurement decisions.

Sulfhydryl vs. Carboxyl Structure

Non-sulfhydryl ACE inhibitors (e.g., enalapril) lack NDM-1 inhibition and may exhibit different tissue distribution and off-target profiles.

Brain Penetration Profile

Captopril achieves transient brain ACE inhibition; enalapril and ramipril show no central activity, which can alter CNS-related experimental outcomes.

Duration of Action

Short-acting pharmacokinetics may require different protocol designs compared to long-acting agents for sustained RAAS blockade studies.

Quantitative Evidence for Captopril (hydrochloride) Differentiation


ACE Inhibitory Potency & Tissue-Specific Activity in Hypertension

In a direct comparative study of seven structurally diverse ACE inhibitors (captopril, zofenopril, enalapril, ramipril, lisinopril, fosinopril, SQ 29,852) in spontaneously hypertensive rats (SHR), the relative in vitro potency of their active moieties was established [1]. Captopril demonstrated a normalized relative potency of 3.5, which was 3.4-fold higher than that of enalapril (12) and nearly 15-fold higher than that of ramipril (51) [1]. Furthermore, ex vivo analysis revealed a marked differentiation in cardiac tissue; Captopril inhibited cardiac ACE ex vivo to a degree and duration that was markedly greater than that of ramipril, enalapril, lisinopril, or fosinopril [1]. This provides a specific, quantifiable basis for selecting Captopril (hydrochloride) when investigating cardiac-specific ACE inhibition or when a higher relative potency profile is required for in vivo studies.

Cardiac ACE Inhibition
Head-to-head
Reported relative potency 3.5 vs. 12 (enalapril) and 51 (ramipril). Marked ex vivo cardiac ACE inhibition.
Supports cardiac ACE inhibition model context
Ex vivo SHR model; captopril cardiac effect stronger than ramipril, enalapril
ACE inhibition Tissue distribution Hypertension Pharmacodynamics

Brain ACE Penetration: Transient Central Inhibition

The ability of ACE inhibitors to cross the blood-brain barrier and inhibit central ACE is a key differentiator among drug classes. In a comparative ex vivo study in SHR, Ramipril and Enalapril demonstrated no detectable inhibition of brain ACE [1]. In stark contrast, Captopril (along with zofenopril) produced a 'modest but short-lasting' inhibitory effect on brain ACE [1]. Meanwhile, fosinopril, lisinopril, and SQ 29,852 produced 'long-lasting inhibitory actions' [1]. This data precisely defines Captopril's unique central nervous system (CNS) pharmacokinetic niche: it achieves brain penetration where others (enalapril, ramipril) do not, but does so transiently, avoiding the prolonged central inhibition seen with lisinopril and fosinopril.

Brain ACE Penetration
Head-to-head
Transient brain ACE inhibition vs. no inhibition (enalapril, ramipril) and long-lasting inhibition (lisinopril, fosinopril).
Supports acute central RAAS study design
Ex vivo SHR brain ACE assay; short-lasting effect
Blood-brain barrier Central ACE Tissue distribution Ex vivo pharmacology

Pharmacokinetics: Short Half-Life and Rapid Onset

The pharmacokinetic profile of Captopril is defined by its short half-life of approximately 2 hours, which is a major differentiator from longer-acting ACE inhibitors such as lisinopril (half-life ~12 hours) or ramipril (half-life ~13-17 hours) [1][2]. This short duration of action is a direct consequence of its rapid absorption and clearance, with 60-75% of an oral dose absorbed and peak plasma concentrations achieved within 1 hour [1][3]. Meta-analyses further confirm this, showing Captopril's trough-to-peak (T/P) ratio is less than 50%, classifying it as a short-acting agent compared to newer generation ACE inhibitors [2]. This rapid on/off kinetic profile is essential for experimental designs requiring precise temporal control over RAAS blockade, such as acute hemodynamic studies or time-sensitive drug interaction assays.

Pharmacokinetic Half-Life
Cross-study comparable
Reported half-life ~2 h vs. ~12 h (lisinopril) and ~13-17 h (ramipril). Rapid absorption, Tmax ~1 h.
Enables acute RAAS blockade with temporal control
Short duration avoids prolonged enzyme inhibition in multi-day protocols
Pharmacokinetics Half-life Bioavailability Dosing regimen

NDM-1 Metallo-β-Lactamase Inhibition

Captopril (hydrochloride) possesses a distinct and quantifiable secondary pharmacological activity not shared by the vast majority of clinically available ACE inhibitors: it acts as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) . This enzyme confers bacterial resistance to nearly all β-lactam antibiotics except aztreonam. Captopril (hydrochloride) inhibits NDM-1 with an IC50 of 7.9 μM . This is a class-level distinction, as non-sulfhydryl ACE inhibitors like enalapril and lisinopril lack the thiol group necessary for this zinc-chelating mechanism and do not exhibit this activity. This makes Captopril (hydrochloride) a unique dual-purpose research tool for studies combining cardiovascular and antimicrobial resistance research.

NDM-1 Inhibition
Class-level
IC50 7.9 μM
Supports antimicrobial resistance screening context
Specific to sulfhydryl-containing ACE inhibitors; data to verify
Antimicrobial resistance NDM-1 Metallo-β-lactamase Repurposing

pH-Dependent Solubility and Upper GI Absorption

Captopril exhibits a unique pH-dependent solubility profile that directly influences its absorption window. The solubility of captopril in the gastrointestinal (GI) tract is optimal at pH 1.2, where it demonstrates better stability and is efficiently absorbed in the upper part of the GI tract [1]. In contrast, newer generation ACE inhibitors like enalapril and ramipril are typically prodrugs designed for absorption in the small intestine and subsequent hepatic activation. Captopril's acid-stable and highly soluble nature in gastric conditions (with a reported log of aqueous solubility of -0.608 and topological polar surface area of 57.61 Ų) [2] necessitates different considerations for oral formulation development, particularly for chronotherapeutic or immediate-release studies.

pH-Dependent Solubility
Class-level
Soluble at pH 1.2; upper GI absorption
Relevant for gastric-targeted formulation research
Unlike prodrugs (enalapril, ramipril) requiring intestinal activation
Biopharmaceutics Solubility Absorption Formulation

Captopril (hydrochloride) High-Value Research Applications


Cardiac ACE Inhibition in Hypertensive Models

Given the evidence that Captopril produces a 'marked' and sustained inhibition of cardiac ACE ex vivo, far exceeding that of ramipril, enalapril, lisinopril, or fosinopril [1], this compound is the preferred choice for research investigating the local cardiac renin-angiotensin system. It is particularly suited for protocols in spontaneously hypertensive rats (SHR) or other relevant models where the link between cardiac ACE activity, hypertrophy, fibrosis, or post-ischemic remodeling is under investigation. The use of other ACE inhibitors in this specific context may fail to recapitulate the degree of cardiac enzyme blockade necessary to observe a robust phenotype.

Acute RAAS Blockade with Temporal Control

For experimental designs requiring a rapid onset and short duration of action, such as acute blood pressure telemetry, baroreflex sensitivity testing, or time-sensitive drug interaction studies (e.g., with bradykinin potentiators), the ~2-hour half-life of Captopril (hydrochloride) is a critical advantage [2][3]. Unlike long-acting agents (e.g., lisinopril, ramipril) which can confound results due to persistent enzyme inhibition, Captopril (hydrochloride) allows for a 'clean' on/off pharmacological profile. Its rapid absorption (Tmax ~1 hour) and high bioavailability (60-75%) ensure reliable and predictable in vivo responses [2].

Transient Brain ACE Penetration Studies

Captopril (hydrochloride) is a specific tool for investigating the acute effects of central ACE inhibition. The comparative evidence shows it is one of the few agents that achieves measurable, albeit short-lived, brain ACE inhibition, whereas ramipril and enalapril show no central activity [1]. This property makes it uniquely valuable for experiments designed to dissect the acute central versus peripheral contributions of the RAAS to blood pressure regulation, autonomic function, or neuroinflammation, without the confounding factor of sustained central effects seen with lisinopril or fosinopril.

Antimicrobial Resistance & β-Lactamase Inhibitor Screening

The secondary activity of Captopril (hydrochloride) as an NDM-1 inhibitor (IC50 7.9 μM) opens a distinct research avenue in antimicrobial resistance . It serves as a positive control or lead scaffold for medicinal chemistry efforts aimed at developing novel metallo-β-lactamase inhibitors. Furthermore, it is an essential component in combination studies evaluating the restoration of β-lactam antibiotic efficacy against NDM-1-producing 'superbugs' (e.g., Klebsiella pneumoniae, Escherichia coli). This application is entirely unique among ACE inhibitors, offering a dual-purpose value proposition that other in-class compounds cannot provide.

Application
Selection Property
Validation Focus
Cardiac ACE inhibition in hypertensive models
Reported cardiac ACE inhibition profile
Ex vivo cardiac ACE activity and duration of effect
Acute RAAS blockade with temporal control
Rapid onset and short duration of action
Acute hemodynamic response and temporal washout
Transient brain ACE penetration
Differential brain penetration profile
Central ACE activity and CNS exposure duration
Antimicrobial resistance screening
Distinct NDM-1 inhibitory activity
NDM-1 enzymatic assay and β-lactam potentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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